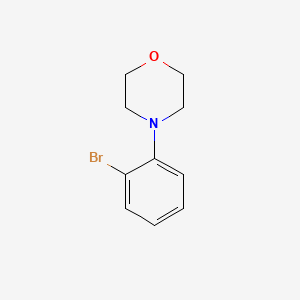

4-(2-Bromophenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUXGSGHYOGBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416043 | |

| Record name | 4-(2-bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87698-82-6 | |

| Record name | 4-(2-Bromophenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87698-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-Bromophenyl)morpholine chemical structure and properties

An In-Depth Technical Guide to 4-(2-Bromophenyl)morpholine: Structure, Properties, and Synthetic Utility

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 4-(2-Bromophenyl)morpholine is a heterocyclic compound that serves as a quintessential example of such a scaffold. It ingeniously combines two key structural features: the morpholine ring, a well-established "privileged pharmacophore" known for its ability to improve the pharmacokinetic properties of drug candidates, and an ortho-substituted bromophenyl group, which acts as a versatile synthetic handle for extensive molecular elaboration.[1]

The morpholine moiety, with its unique combination of a basic nitrogen atom and an ether oxygen, often imparts favorable properties such as increased aqueous solubility, metabolic stability, and improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Simultaneously, the bromine atom's placement at the ortho position offers specific steric and electronic attributes, making it a powerful tool for chemists to introduce further complexity through modern cross-coupling reactions. This guide provides an in-depth technical overview of 4-(2-Bromophenyl)morpholine, tailored for researchers, scientists, and drug development professionals who seek to leverage its properties in their synthetic endeavors.

Molecular Structure and Identifiers

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and nomenclature.

dot graph "molecular_structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5325729&t=l", imagescale=true, label=""]; structure [pos="0,0!"]; caption [label="2D Structure of 4-(2-Bromophenyl)morpholine", pos="0,-1.5!", fontsize=12]; } dot Caption: 2D Structure of 4-(2-Bromophenyl)morpholine.

Table 1: Key Chemical Identifiers

This table summarizes the essential identifiers for 4-(2-Bromophenyl)morpholine, ensuring accurate documentation and retrieval of information.[2]

| Identifier | Value |

| IUPAC Name | 4-(2-bromophenyl)morpholine |

| CAS Number | 87698-82-6 |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 242.11 g/mol |

| Canonical SMILES | C1COCCN1C2=CC=CC=C2Br |

| InChIKey | SGUXGSGHYOGBDH-UHFFFAOYSA-N |

| Synonyms | N-(2-Bromophenyl)morpholine, 2-bromophenylmorpholine |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. While extensive experimental data for the ortho-isomer is not widely published, a combination of computed data and experimental values for related isomers provides a useful profile.

Table 2: Physicochemical Data

| Property | Value | Source & Notes |

| Molecular Weight | 242.11 g/mol | PubChem (Computed)[2] |

| XLogP3 | 2.4 | PubChem (Computed)[2] |

| Hydrogen Bond Donors | 0 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[2] |

| Melting Point | 114-118 °C | For the related isomer 4-(4-Bromophenyl)morpholine.[3][4] Experimental data for the ortho-isomer is not readily available. |

| Appearance | White to off-white crystalline powder | Based on data for the para-isomer.[4] |

Synthesis and Mechanistic Insights: The Buchwald-Hartwig Amination

The formation of the C-N bond between an aromatic ring and an amine is one of the most crucial transformations in organic synthesis. The Buchwald-Hartwig amination stands as the preeminent method for this purpose due to its high functional group tolerance, broad substrate scope, and excellent yields.[5][6] This palladium-catalyzed cross-coupling reaction is the most logical and field-proven approach for synthesizing 4-(2-Bromophenyl)morpholine.

Causality Behind the Method

The choice of the Buchwald-Hartwig reaction is deliberate. Older methods, like nucleophilic aromatic substitution, require harsh conditions and are limited to electron-deficient aryl halides. The palladium-catalyzed approach overcomes these limitations, allowing for the coupling of electron-neutral or even electron-rich aryl halides like 2-bromotoluene or 1,2-dibromobenzene with amines under relatively mild conditions.[5] The key to its success lies in the catalyst system, which typically involves a palladium(0) precursor and a specialized phosphine ligand. The ligand, often a bulky, electron-rich biarylphosphine, is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[7]

dot digraph "buchwald_hartwig_cycle" { graph [rankdir="LR", splines=curved, size="7,4", maxwidth=760]; node [style=filled, shape=box, fontname=Helvetica, fontsize=10]; edge [fontname=Helvetica, fontsize=9];

} dot Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

The following is a robust, self-validating protocol for the synthesis of 4-(2-Bromophenyl)morpholine, adapted from standard Buchwald-Hartwig procedures.[8][9]

Materials:

-

1,2-Dibromobenzene (1.0 eq)

-

Morpholine (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Racemic-BINAP or similar phosphine ligand (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide.

-

Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene, followed by 1,2-dibromobenzene and morpholine via syringe. Rationale: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. NaOtBu is a strong, non-nucleophilic base required to deprotonate the morpholine-palladium complex.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure.

-

Final Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(2-Bromophenyl)morpholine.

Spectroscopic Characterization

Expected ¹H NMR Spectrum: The proton NMR spectrum is expected to show two characteristic signals for the morpholine ring and a complex pattern for the aromatic region.

-

~3.8 - 4.0 ppm (t, 4H): A triplet corresponding to the four protons on the carbons adjacent to the oxygen atom (-O-CH ₂-).[11]

-

~3.0 - 3.2 ppm (t, 4H): A triplet for the four protons on the carbons adjacent to the nitrogen atom (-N-CH ₂-).[11]

-

~7.0 - 7.6 ppm (m, 4H): A multiplet pattern characteristic of a 1,2-disubstituted (ortho) benzene ring.

Expected ¹³C NMR Spectrum: The carbon NMR would confirm the presence of 10 unique carbon environments.

-

~67 ppm: Carbons adjacent to the morpholine oxygen (-C H₂-O-).[11]

-

~51 ppm: Carbons adjacent to the morpholine nitrogen (-C H₂-N-).

-

~115 - 150 ppm: Six distinct signals in the aromatic region, including the carbon attached to bromine (C-Br) and the carbon attached to the morpholine nitrogen (C-N).

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show the molecular ion peak (M⁺) at m/z 241/243, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Reactivity and Applications in Drug Development

The true value of 4-(2-Bromophenyl)morpholine lies in its potential as a synthetic intermediate. The ortho-bromine atom is not merely a substituent; it is a reactive site poised for building molecular complexity.

A Gateway to Novel Scaffolds

The C-Br bond is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of new functional groups. This enables the rapid generation of compound libraries for screening in drug discovery programs.

dot digraph "synthetic_utility" { graph [fontname="Helvetica", fontsize=10, maxwidth=760]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: Synthetic utility via cross-coupling reactions.

This strategic functionalization is critical in drug development, where precise modifications are needed to optimize binding to a biological target, enhance potency, and fine-tune ADME properties. The morpholine ring provides a stable, favorable pharmacokinetic anchor, while the ortho-substituted aryl ring can be elaborated to explore the target's binding pocket.[12][13]

Safety and Handling

As a laboratory chemical, 4-(2-Bromophenyl)morpholine should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from closely related compounds like the para-isomer suggests the following GHS classifications:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Table 3: Recommended Handling Precautions

| Precaution Category | Recommendation |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. |

| Handling | Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials. |

| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. |

Conclusion

4-(2-Bromophenyl)morpholine is more than just a chemical compound; it is a strategic tool for molecular innovation. Its structure provides a potent combination of a pharmacokinetically advantageous morpholine scaffold and a synthetically versatile ortho-bromo handle. While comprehensive experimental data for this specific isomer requires further publication, its synthesis via robust methods like the Buchwald-Hartwig amination is well-established in principle. By understanding its structure, properties, and reactivity, researchers in drug discovery and materials science can effectively utilize 4-(2-Bromophenyl)morpholine as a key building block to construct novel and complex molecules with tailored functions.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Bromophenyl)morpholine. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). N-(4-BROMOPHENYL)MORPHOLINE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

PubMed. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(2-Bromophenyl)morpholine | C10H12BrNO | CID 5325729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-溴苯基)吗啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(2-Bromophenyl)morpholine: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides an in-depth analysis of 4-(2-bromophenyl)morpholine, a key heterocyclic intermediate in contemporary synthetic and medicinal chemistry. The morpholine moiety is a privileged scaffold, frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and metabolic stability. The strategic placement of a bromine atom on the ortho position of the phenyl ring offers a versatile chemical handle for further molecular elaboration through various cross-coupling reactions.

This document serves as a comprehensive resource for researchers, chemists, and drug development professionals. It details the core chemical identifiers, physicochemical properties, and established synthetic methodologies, with a particular focus on the principles of palladium-catalyzed Buchwald-Hartwig amination. Furthermore, this guide outlines the compound's primary applications as a building block, protocols for its analytical characterization to ensure identity and purity, and essential safety and handling information. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility in a research and development setting.

Chemical Identity and Molecular Structure

4-(2-Bromophenyl)morpholine is an N-aryl morpholine derivative characterized by a direct bond between the morpholine nitrogen and a carbon atom of a 2-bromophenyl group. This substitution pattern is crucial for its utility in subsequent synthetic transformations.

graph "Chemical_Structure" {

layout=neato;

node [shape=plaintext, fontname="sans-serif", fontsize=12];

edge [fontname="sans-serif", fontsize=12];

}

Caption: General workflow for Buchwald-Hartwig synthesis.

Self-Validating Experimental Protocol (Representative)

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[1][2] Researchers should perform small-scale trials to optimize conditions for their specific setup.

-

Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: Under the inert atmosphere, add anhydrous toluene (e.g., to achieve 0.5 M concentration), followed by 1-bromo-2-iodobenzene (1.0 eq). The use of 1-bromo-2-iodobenzene allows for selective coupling at the more reactive C-I bond. Finally, add morpholine (1.2 eq) via syringe.

-

Reaction: Heat the reaction mixture in a pre-heated oil bath to 100 °C with vigorous stirring.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS by periodically taking small aliquots. The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-(2-bromophenyl)morpholine as a solid.

Applications in Research and Development

4-(2-Bromophenyl)morpholine is not typically an end-product but rather a valuable intermediate. Its utility stems from the combination of the pharmacologically favorable morpholine ring and the synthetically versatile bromophenyl group.[3]

-

Building Block for Drug Discovery: The primary application is in the synthesis of more complex molecules for pharmaceutical development. The morpholine scaffold is a common feature in approved drugs, known to improve pharmacokinetics.

-

Scaffold for Further Functionalization: The ortho-bromine atom serves as a key reaction site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, or a second C-N coupling), allowing for the rapid generation of diverse chemical libraries for screening against biological targets.

-

Precursor to Fused Heterocyclic Systems: The ortho-haloamine structure is a classic precursor for the synthesis of fused heterocyclic ring systems, such as benzomorpholines or other related structures, through intramolecular cyclization reactions.

```dot

graph "Application_Pathway" {

rankdir=LR;

node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="sans-serif", fontsize=10, color="#5F6368"];

}

Sources

- 1. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. e3s-conferences.org [e3s-conferences.org]

Synthesis and discovery of novel morpholine derivatives

An In-Depth Technical Guide to the Synthesis and Discovery of Novel Morpholine Derivatives

Authored by a Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and a pKa near physiological pH, render it a "privileged scaffold".[2][4] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and discovery of novel morpholine derivatives. We will move beyond rote protocols to dissect the causality behind synthetic strategies, from classical cyclization reactions to modern multi-component and metal-catalyzed methodologies. Furthermore, this guide will illuminate the critical role of the morpholine moiety in establishing potent biological activity through detailed Structure-Activity Relationship (SAR) analyses, focusing on its function as a pharmacophore, a molecular scaffold, and a modulator of pharmacokinetic properties.

The Morpholine Moiety: A Privileged Scaffold in Drug Design

The prevalence of the morpholine ring in FDA-approved drugs is not coincidental; it is a direct result of its advantageous molecular properties that are highly sought after in drug design.[5] The weakly basic nitrogen atom and the hydrogen-bond accepting oxygen atom provide a unique lipophilic-hydrophilic balance, enhancing both solubility and the ability to cross the blood-brain barrier.[4] This has led to its incorporation in a wide array of therapeutics, from the antibiotic Linezolid to the epidermal growth factor receptor (EGFR) inhibitor Gefitinib and the antiemetic Aprepitant.[4][5]

The role of the morpholine scaffold in bioactive molecules can be broadly categorized into three functions:

-

Direct Interaction Element: The oxygen atom can act as a crucial hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions within a target's active site.[4][6]

-

Rigid Scaffold: Its chair-like conformation provides an optimal, semi-rigid framework for orienting various substituents in the correct three-dimensional space to maximize interactions with a biological target.[4] In the neurokinin-1 (NK1) receptor antagonist Aprepitant, the morpholine ring acts as a central scaffold, positioning three key interacting arms correctly within the receptor.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modulator: The morpholine ring is often used as a bioisosteric replacement for other cyclic amines like piperidine or piperazine to fine-tune a compound's metabolic profile, improving stability against cytochrome P450 (CYP) enzymes, enhancing bioavailability, and optimizing clearance rates.[4][5]

Synthetic Strategies for Constructing the Morpholine Core

The development of efficient and versatile synthetic routes to access diverse morpholine derivatives is a central focus of contemporary organic synthesis.[7] Methodologies have evolved from classical intramolecular cyclizations to highly efficient metal-catalyzed and multi-component reactions.

Classical Synthetic Approaches

The most fundamental approach to the morpholine ring is the intramolecular cyclization of a 1,2-amino alcohol derivative.[7][8] This typically involves reacting an amino alcohol with a two-carbon electrophile, such as chloroacetyl chloride, followed by a base-mediated ring closure. While reliable, this method can be limited by the availability of starting materials and may require harsh conditions.

Modern Catalytic Methodologies

Modern synthetic chemistry offers more elegant and efficient solutions, often leveraging transition metal catalysis to achieve high yields and stereoselectivity.

-

Palladium-Catalyzed Cyclizations: Wacker-type aerobic oxidative cyclization, using catalysts like Pd(DMSO)₂(TFA)₂, provides a base-free method to construct morpholines from unsaturated amino alcohol precursors.[9] Additionally, the Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols is a powerful technique for generating substituted morpholines.[6][9]

-

Iron-Catalyzed Diastereoselective Synthesis: Iron(III) catalysts can mediate the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers or hydroxy amines that contain an allylic alcohol, allowing for precise control over the final product's stereochemistry.[9]

-

Multi-Component Reactions (MCRs): MCRs represent a pinnacle of synthetic efficiency, combining three or more reactants in a single pot to generate complex products. A notable example is the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates to yield highly substituted, unprotected morpholines.[10] This approach is highly valuable for building libraries of diverse compounds for screening.

The logical flow of these synthetic strategies can be visualized as follows:

Caption: Key synthetic pathways to the morpholine core.

Featured Experimental Protocol: Copper-Catalyzed Three-Component Synthesis

This protocol describes an efficient, one-pot synthesis of highly substituted morpholines, adapted from methodologies that capitalize on the wide availability of starting materials.[10]

Objective: To synthesize a 2,3,5-trisubstituted morpholine derivative from a vicinal amino alcohol, an aldehyde, and a diazomalonate.

Materials:

-

(S)-2-amino-3-phenylpropan-1-ol (1.0 equiv)

-

Benzaldehyde (1.2 equiv)

-

Diethyl diazomalonate (1.1 equiv)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5 mol%)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (0.05 equiv).

-

Causality: An inert atmosphere is crucial to prevent moisture from interfering with the catalyst and reactants. Flame-drying removes adsorbed water from the glassware.

-

-

Reactant Addition: Dissolve (S)-2-amino-3-phenylpropan-1-ol (1.0 equiv) and benzaldehyde (1.2 equiv) in anhydrous DCM. Add this solution to the flask containing the catalyst.

-

Causality: Anhydrous solvent is used to maintain the reaction's water-free integrity. A slight excess of the aldehyde ensures complete consumption of the limiting amino alcohol.

-

-

Initiation: Add diethyl diazomalonate (1.1 equiv) dropwise to the stirring solution at room temperature.

-

Causality: Diazomalonates are the source of the third component, which will ultimately form one of the C-C bonds of the new ring. Dropwise addition helps control the reaction rate and potential exotherm. The copper catalyst facilitates the decomposition of the diazo compound to form a reactive carbene intermediate.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.

-

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Causality: Column chromatography separates the desired morpholine product from unreacted starting materials, catalyst residue, and byproducts.

-

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Causality: This step provides a self-validating system, ensuring the protocol has successfully produced the intended molecule.

-

Structure-Activity Relationship (SAR) in Morpholine-Based Drug Discovery

The systematic modification of substituents on the morpholine ring is a cornerstone of lead optimization. SAR studies reveal which chemical features are essential for biological activity.[1][11][12]

General SAR Insights

-

Anticancer Activity: In many anticancer agents, SAR studies have shown that substitution at the C-4 nitrogen with an aryl group is often crucial for activity. For instance, trifluoromethoxy or methoxy substitutions on a benzamide moiety attached to the morpholine nitrogen have been found to be critical for potent activity against various cancer cell lines.[1] Furthermore, attaching an aromatic ring containing a halogen group to the morpholine scaffold can increase inhibitory action against cell lines like HepG2.[1]

-

Neurodegenerative Diseases: For agents targeting enzymes like acetylcholinesterase (AChE), the morpholine ring can serve as a key scaffold. Hybrid molecules combining morpholine with other heterocyclic systems, such as pyrimidine, have yielded potent inhibitors. The specific substitution pattern dictates the potency and selectivity against AChE versus butyrylcholinesterase (BuChE).[7]

The iterative process of drug discovery involving morpholine derivatives can be outlined as follows:

Caption: Iterative workflow for morpholine-based drug discovery.

Quantitative SAR Data: Morpholine-Tethered Hydrazones as Cholinesterase Inhibitors

The following table summarizes SAR data for a series of morpholine-tethered hydrazones, demonstrating how minor structural changes impact inhibitory activity against key enzymes in neurodegenerative disease.[7]

| Compound ID | R-Group on Benzoyl Ring | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| 38b | 2-Hydroxy | 17.20 ± 1.86 | 18.29 ± 0.55 |

| 38c | 4-Hydroxy | > 50 | 16.03 ± 0.95 |

| 38g | 4-Chloro | > 50 | 25.11 ± 0.70 |

| 39a | 2-Nitro (Sulfonyl) | 11.51 ± 0.48 | 20.17 ± 1.11 |

| 39h | 4-Methyl (Sulfonyl) | 10.16 ± 0.80 | 44.01 ± 1.34 |

| Galantamine | Reference Drug | 4.48 ± 0.78 | 46.03 ± 0.14 |

Data adapted from Aktar et al. as cited in a 2024 review.[7]

Analysis of Causality: The data reveals that compounds with a sulfonyl linker (39a, 39h) tend to show better inhibition of AChE compared to those with a benzoyl linker. Compound 39h , with a 4-methyl group, is the most potent AChE inhibitor in this series. Conversely, compounds with a benzoyl linker and a hydroxyl group (38b, 38c) show potent inhibition of BuChE, with the position of the hydroxyl group influencing selectivity. This demonstrates how subtle electronic and steric changes guided by SAR can tune the potency and selectivity of morpholine derivatives.

Future Prospects and Conclusion

The morpholine scaffold is poised to remain a central feature in drug discovery.[1] Future research will likely focus on developing novel, highly stereoselective synthetic methods to access more complex and chiral morpholine derivatives. As our understanding of biological targets deepens, the rational design of morpholine-containing molecules will continue to yield potent and selective therapeutic agents across a vast range of diseases, from cancer to neurodegeneration.[1][7] This guide has provided the foundational knowledge and technical insight necessary for researchers to confidently explore this remarkable and enduringly valuable pharmacophore.

References

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. organic-chemistry.org. [Link]

-

Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

-

Kumar, S., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

-

Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Arote, R. B., & Kakade, G. K. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

-

Wang, Y., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]

-

Kołaczek, A., et al. (2011). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Jastrzębska, K., et al. (2025). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Synlett, 36(16), 2527-2536. [Link]

-

Al-Zoubi, W., & Al-Hamarsheh, M. (2023). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Mini-Reviews in Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. [Link]

-

Al-Zoubi, W., & Al-Hamarsheh, M. (2024). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Mini-Reviews in Organic Chemistry, 21(1), 1-2. [Link]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Semantic Scholar. [Link]

-

Sándor, E., et al. (2020). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules, 25(24), 5945. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Morpholine synthesis [organic-chemistry.org]

- 10. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

Introduction: The Morpholine Scaffold as a Privileged Motif in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Substituted Bromophenyl Morpholines

From the perspective of a Senior Application Scientist, the morpholine ring is a recurring and invaluable scaffold in medicinal chemistry.[1][2] Its prevalence is not accidental but is rooted in a unique combination of physicochemical properties that make it highly advantageous for developing therapeutics, particularly those targeting the central nervous system (CNS).[3][4] The morpholine heterocycle, with its saturated six-membered ring containing both a secondary amine and an ether linkage, possesses a pKa that renders it weakly basic. This characteristic, coupled with its flexible conformation, allows it to engage in a variety of hydrophilic and lipophilic interactions, often improving a molecule's solubility, metabolic stability, and ability to cross the blood-brain barrier (BBB).[3][4]

The strategic introduction of a bromophenyl substituent onto the morpholine core serves as a powerful gateway for synthetic diversification. The bromine atom is an exceptionally versatile chemical handle, enabling a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the systematic and modular construction of extensive compound libraries, where the aryl group can be decorated with diverse functionalities. This capability is paramount in structure-activity relationship (SAR) studies, providing a robust platform to fine-tune a compound's potency, selectivity, and pharmacokinetic profile. This guide will provide an in-depth exploration of the synthesis, biological activities, and underlying mechanisms of substituted bromophenyl morpholines, focusing on their demonstrated potential in oncology and neuropharmacology.

I. Synthetic Strategies for Bromophenyl Morpholine Scaffolds

The rational design of biologically active molecules is predicated on the availability of efficient and flexible synthetic routes. The construction of the substituted bromophenyl morpholine core can be approached through several validated methodologies. The choice of a specific route is often dictated by the desired substitution pattern, stereochemistry, and the scalability of the process.

A prevalent and highly effective strategy involves the Palladium-catalyzed carboamination reaction.[6] This method allows for the stereocontrolled synthesis of substituted morpholines from readily available enantiopure amino alcohols. The modularity of this approach is a significant advantage, permitting variation in both the morpholine substituents and the aryl bromide coupling partner.[6]

Experimental Protocol 1: Pd-Catalyzed Synthesis of a 4-(Bromophenyl)morpholine Derivative

This protocol describes a key step in a multi-step synthesis, focusing on the N-arylation of a pre-formed morpholine or a suitable precursor.

Objective: To couple a morpholine ring with an aryl bromide via a Buchwald-Hartwig amination reaction.

Materials:

-

Morpholine

-

1-bromo-4-iodobenzene (or other substituted bromophenyl halide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Nitrogen gas supply

-

Standard reflux and workup glassware

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Seal the flask, and purge with nitrogen gas for 15 minutes to establish an inert atmosphere.

-

Reagent Addition: Under a positive flow of nitrogen, add 1-bromo-4-iodobenzene (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a final concentration of approximately 0.2 M with respect to the aryl bromide.

-

Reaction: Stir the mixture vigorously and heat to 100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Quenching and Workup: Cool the reaction to room temperature. Quench carefully by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-(4-bromophenyl)morpholine product.

Causality and Validation: The use of a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the reductive elimination step, which is often rate-limiting in C-N cross-coupling reactions. The inert nitrogen atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst. The reaction is self-validating through consistent monitoring by TLC/LC-MS, which confirms the consumption of reactants and the formation of the desired product.

Visualization 1: Synthetic Workflow

Caption: General workflow for synthesis and diversification of bromophenyl morpholines.

II. Anticancer Activity of Bromophenyl Morpholine Derivatives

The morpholine moiety is a well-established pharmacophore in the design of anticancer agents, notably in kinase inhibitors like Gefitinib.[7] The incorporation of a bromophenyl group provides a scaffold for developing novel cytotoxic agents. Studies have demonstrated that certain bromophenyl morpholine derivatives exhibit moderate to potent activity against various cancer cell lines.[8][9]

Mechanism of Action: Enzyme Inhibition and Induction of Apoptosis

The anticancer effects of these compounds are often multifaceted. One primary mechanism involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as topoisomerase II.[9] Molecular docking studies have shown that morpholine derivatives can establish favorable binding interactions, including hydrogen bonds, within the active site of topoisomerase II, leading to its inhibition.[9]

Another significant pathway is the induction of apoptosis, or programmed cell death. Some bromophenol derivatives, a class that includes bromophenyl morpholines, have been shown to trigger apoptosis through the generation of reactive oxygen species (ROS).[7] Elevated intracellular ROS levels create oxidative stress, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.

Visualization 2: ROS-Mediated Apoptotic Pathway

Caption: Simplified signaling pathway for ROS-mediated apoptosis induced by bioactive compounds.

Structure-Activity Relationship (SAR)

SAR studies have provided critical insights into the features required for anticancer activity.[10]

-

Halogen Substitution: The presence of a halogen, such as bromine, on the aromatic ring is often crucial for activity. This may be due to its ability to form halogen bonds or its electronic influence on the molecule.[10]

-

Substitution Position: The position of the bromine atom (ortho, meta, or para) and other substituents on the phenyl ring significantly impacts potency.

-

Morpholine Ring Substituents: The introduction of alkyl or other groups on the morpholine ring can modulate the compound's steric and electronic properties, affecting its binding affinity to target proteins.[10]

Data Presentation: Cytotoxicity of Morpholine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| M5 | MDA-MB-231 (Breast) | 81.92 | [9] |

| M2 | MDA-MB-231 (Breast) | 88.27 | [9] |

| 4g (Bromophenol-Indolinone) | A549 (Lung) | 1.85 | [11] |

| 4g (Bromophenol-Indolinone) | HCT116 (Colon) | 0.95 | [11] |

| Generic Morpholine Derivative | Various | 10 - 50 | [8] |

Note: The table includes data for closely related bromophenol and morpholine derivatives to illustrate the range of activities observed in this chemical space.

Experimental Protocol 2: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Substituted bromophenyl morpholine compounds, dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).

III. Neuropharmacological Activity: Antidepressant and Anxiolytic Potential

The morpholine core is a key structural feature of several CNS-active drugs, including the selective norepinephrine reuptake inhibitor (NRI) Reboxetine.[12] This has spurred significant research into morpholine derivatives, including bromophenyl analogs, as potential treatments for mood and anxiety disorders.[13][14][15]

Mechanism of Action: Monoamine Reuptake Inhibition and GABAergic Modulation

-

Antidepressant Activity: The primary mechanism for the antidepressant-like effects of many morpholine derivatives is the inhibition of the norepinephrine transporter (NET).[13][16] By blocking NET, these compounds increase the synaptic concentration of norepinephrine, a key neurotransmitter involved in regulating mood, alertness, and attention. The (S,S)-enantiomer of reboxetine, for instance, exhibits high affinity and selectivity for NET over the serotonin (SERT) and dopamine (DAT) transporters.[12][16]

-

Anxiolytic Activity: The anxiolytic (anxiety-reducing) effects of certain brominated compounds have been linked to the modulation of the GABAergic system.[17] These molecules can interact with the benzodiazepine binding site on the GABA-A receptor, enhancing the inhibitory effect of the neurotransmitter GABA.[18] This leads to a calming effect on the central nervous system.

Visualization 3: Norepinephrine Reuptake Inhibition at the Synapse

Caption: Mechanism of a Norepinephrine Reuptake Inhibitor (NRI) at a neuronal synapse.

Data Presentation: Monoamine Transporter Binding Affinity

The selectivity of a compound is as important as its potency. The following table presents binding affinities (Kᵢ) for reboxetine analogs, highlighting their selectivity for NET.

| Compound | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT Kᵢ (nM) | NET/SERT Selectivity |

| (S,S)-Reboxetine Analog 1 | < 2 | > 1000 | > 1000 | > 500 |

| (S,S)-Reboxetine Analog 2 | < 2 | > 1000 | > 1000 | > 500 |

| (S,S)-Reboxetine Analog 3 | < 2 | > 1000 | > 1000 | > 500 |

Data synthesized from findings on novel reboxetine analogs.[16]

Experimental Protocol 3: Forced Swim Test (FST) in Mice

Objective: To screen compounds for potential antidepressant-like activity by assessing their effect on immobility time in a stressful situation.

Materials:

-

Male Balb/c mice (25-30 g)

-

Test compound (substituted bromophenyl morpholine)

-

Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

-

Positive control (e.g., Imipramine, 30 mg/kg)

-

Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

-

Video recording equipment and analysis software

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Dosing: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection 30-60 minutes before the test.

-

Test Session: Gently place each mouse individually into a cylinder of water. The session should last for 6 minutes.

-

Recording: Record the entire 6-minute session for each animal.

-

Behavioral Scoring: An observer, blind to the treatment conditions, should score the behavior. Discard the first 2 minutes of the session (acclimation period) and score the duration of immobility during the final 4 minutes. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

-

Data Analysis: Compare the mean immobility time for the compound-treated groups against the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A significant reduction in immobility time suggests antidepressant-like activity.[19]

Causality and Validation: The FST is based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors fail. Antidepressant compounds are known to increase active, escape-oriented behaviors, thus reducing immobility time. The inclusion of a clinically validated antidepressant like imipramine as a positive control is essential for validating the experimental model and ensuring the observed effects are not false positives.

IV. Conclusion and Future Directions

Substituted bromophenyl morpholines represent a versatile and highly promising chemical scaffold for the development of novel therapeutics. The bromine handle facilitates extensive synthetic exploration, allowing for the fine-tuning of biological activity through systematic SAR studies. The demonstrated efficacy of these derivatives as both anticancer and neuropharmacological agents underscores the privileged nature of the morpholine core.[1][20]

Future research should focus on several key areas:

-

Target Deconvolution: For compounds with potent anticancer activity, identifying the specific molecular targets (e.g., kinases, enzymes) beyond general cytotoxicity will be crucial for developing more selective and less toxic drugs.

-

Stereochemical Optimization: Many biologically active morpholines, such as reboxetine, possess chiral centers.[12] The synthesis and evaluation of individual enantiomers are essential, as biological activity often resides in a single stereoisomer.

-

Pharmacokinetic Profiling: Advancing lead compounds will require a thorough investigation of their ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to ensure they possess the drug-like qualities necessary for clinical development.

-

Exploration of New Therapeutic Areas: The physicochemical properties of the morpholine ring make it suitable for targeting a wide range of biological systems. Exploring the activity of bromophenyl morpholine libraries against other targets, such as those for inflammatory or infectious diseases, could yield novel therapeutic leads.

By leveraging the synthetic tractability and favorable pharmacological properties of this scaffold, researchers and drug development professionals are well-positioned to unlock new and effective treatments for a host of challenging diseases.

References

- 4-[4-(Bromomethyl)phenyl]morpholine - Benchchem. (n.d.).

-

Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 6(10), 1589–1592. [Link]

-

Zhang, Y., et al. (2008). Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. Journal of Medicinal Chemistry, 51(2), 211-221. [Link]

-

Fenbutrazate - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Zheng, M. Q., et al. (2006). Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography. Nuclear Medicine and Biology, 33(2), 159-170. [Link]

-

Xu, W. Q., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-5553. [Link]

-

Goulet, S., et al. (2008). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 10(21), 4783-4786. [Link]

-

Fenbutrazate | C23H29NO3 | CID 20395 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Phenpromethamine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Sarapultsev, A., et al. (2016). Pharmacologic Evaluation of Antidepressant Activity and Synthesis of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine Hydrobromide. Pharmaceuticals, 9(2), 27. [Link]

-

Mellor, G. W. (2017). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Semantic Scholar. [Link]

-

Guo, S. J., et al. (2018). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 23(10), 2465. [Link]

-

Sarapultsev, A., et al. (2016). Pharmacologic Evaluation of Antidepressant Activity and Synthesis of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine Hydrobromide. PubMed. [Link]

-

Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218-2249. [Link]

-

de Lira, A. B., et al. (2021). Anxiolytic-like effect of brominated compounds from the marine sponge Aplysina fulva on adult zebrafish (Danio rerio): Involvement of the GABAergic system. Neurochemistry International, 146, 105021. [Link]

-

Shi, D. Y., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. Molecules, 21(4), 423. [Link]

-

Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). ResearchGate. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Morpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

-

Phenpromethamine hydrochloride | C10H16ClN | CID 22275 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(13), 1894-1913. [Link]

-

Sharma, P. K., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Zhang, Y., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6543-6552. [Link]

-

de Oliveira, A. M., et al. (2023). Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(8), 1819-1831. [Link]

-

FENBUTRAZATE - precisionFDA. (n.d.). Retrieved January 12, 2026, from [Link]

-

Unsalan, S., et al. (2013). Antidepressant-like Activity of 2-Pyrazoline Derivatives. Marmara Pharmaceutical Journal, 17, 111-115. [Link]

-

Screening drug additives for biological activity | National Institutes of Health (NIH). (2020). Retrieved January 12, 2026, from [Link]

-

Volcho, K. P., et al. (2022). Novel Chromone-Containing Allylmorpholines Induce Anxiolytic-like and Sedative Effects in Adult Zebrafish. Pharmaceuticals, 15(11), 1413. [Link]

-

Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. (2024). PubMed Central. [Link]

-

Chen, Y. L., et al. (2015). Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[8][21]benzodiazepines. Molecules, 20(12), 21656-21668. [Link]

-

Anxiolytic Effects of Natural Products: Pathological Mechanisms, Molecular Targets, Therapeutic Prospects. (2025). PubMed Central. [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pharmacologic Evaluation of Antidepressant Activity and Synthesis of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine Hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anxiolytic-like effect of brominated compounds from the marine sponge Aplysina fulva on adult zebrafish (Danio rerio): Involvement of the GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. chemimpex.com [chemimpex.com]

- 21. Fenbutrazate - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 4-(2-Bromophenyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(2-bromophenyl)morpholine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details the compound's chemical identity, nomenclature, and physicochemical properties. A detailed, field-proven protocol for its synthesis via the Buchwald-Hartwig amination is presented, emphasizing the rationale behind procedural choices to ensure reproducibility and high yield. Furthermore, this guide explores the applications of 4-(2-bromophenyl)morpholine as a versatile intermediate in the synthesis of more complex, biologically active molecules. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and discovery workflows.

Chemical Identity and Nomenclature

4-(2-Bromophenyl)morpholine is an aromatic heterocyclic compound featuring a morpholine ring attached to a brominated benzene ring at the ortho position. This specific substitution pattern provides a unique steric and electronic profile, making it a valuable intermediate for further chemical elaboration.

-

IUPAC Name : 4-(2-bromophenyl)morpholine

-

Chemical Structure :

-

SMILES : C1COCCN1C2=CC=CC=C2Br

-

InChI Key : SGUXGSGHYOGBDH-UHFFFAOYSA-N

-

-

Common Synonyms :

-

1-Bromo-2-morpholinobenzene[1]

-

2-Bromophenylmorpholine

-

N-(2-Bromophenyl)morpholine

-

-

Key Identifiers :

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of 4-(2-bromophenyl)morpholine is essential for its effective use in experimental design, including reaction setup and purification.

Table 1: Physicochemical Properties of 4-(2-Bromophenyl)morpholine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO | [2][3] |

| Molecular Weight | 242.12 g/mol | |

| Appearance | Solid | |

| Storage Temperature | Room Temperature | |

| Purity | Typically ≥97% | [4] |

Safety Information

As with any laboratory chemical, proper handling of 4-(2-bromophenyl)morpholine is crucial. The following information is derived from available Safety Data Sheets (SDS).

-

GHS Pictogram : GHS07 (Exclamation mark)

-

Signal Word : Warning

-

Hazard Statements :

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

Synthesis and Manufacturing

The most reliable and widely applicable method for the synthesis of 4-(2-bromophenyl)morpholine is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine, and is renowned for its functional group tolerance and high yields.

Rationale for Synthetic Approach

The Buchwald-Hartwig amination is selected for its efficiency in coupling aryl halides with amines. The choice of 1-bromo-2-iodobenzene as the starting material is strategic; the greater reactivity of the carbon-iodine bond allows for selective amination at that position, leaving the bromo group intact for subsequent downstream reactions. This makes the final product, 4-(2-bromophenyl)morpholine, a bifunctional intermediate.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 4-(2-bromophenyl)morpholine via a Buchwald-Hartwig amination.

Reaction Scheme:

1-bromo-2-iodobenzene + morpholine → 4-(2-bromophenyl)morpholine

Materials and Reagents:

-

1-bromo-2-iodobenzene

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard Schlenk line or glovebox equipment

Step-by-Step Methodology:

-

Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (Argon), add palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Addition of Reactants : To the flask, add 1-bromo-2-iodobenzene (1.0 mmol) and anhydrous toluene (5 mL).

-

Addition of Amine : Finally, add morpholine (1.2 mmol) to the reaction mixture.

-

Reaction Conditions : Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(2-bromophenyl)morpholine.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4-(2-bromophenyl)morpholine.

Applications in Research and Drug Development

The morpholine moiety is a "privileged structure" in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.

While specific biological activity for 4-(2-bromophenyl)morpholine is not extensively documented in publicly available literature, its structure makes it an invaluable intermediate for the synthesis of a wide array of more complex molecules. The presence of the bromo group provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, or another Buchwald-Hartwig amination), allowing for the introduction of diverse substituents.

Role as a Synthetic Intermediate

The primary application of 4-(2-bromophenyl)morpholine is as a building block in the synthesis of novel compounds for drug discovery and materials science. For example, its para-isomer, 4-(4-bromophenyl)morpholine, is used in the development of therapeutic agents targeting neurological disorders and cancer.[5] It is plausible that the ortho-isomer could be similarly employed to create new chemical entities with unique biological activities. The morpholine ring itself is a key component in a number of approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.

Potential Signaling Pathway Interactions

Derivatives of 4-(2-bromophenyl)morpholine could potentially interact with a variety of biological targets. The morpholine ring is known to interact with kinases, and many kinase inhibitors feature this scaffold. The diagram below illustrates a hypothetical scenario where a derivative of 4-(2-bromophenyl)morpholine acts as a kinase inhibitor, a common strategy in oncology drug development.

Caption: Hypothetical kinase inhibition pathway.

Conclusion

4-(2-Bromophenyl)morpholine is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry. Its straightforward synthesis via the Buchwald-Hartwig amination, combined with the dual functionality of the morpholine nitrogen and the reactive bromo group, makes it an attractive starting material for the creation of diverse and complex molecules. While its direct biological applications are yet to be fully explored, its utility as a scaffold in the development of new therapeutics is clear. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their ongoing discovery efforts.

References

- Safety Data Sheet - 4-(2-Bromophenyl)morpholine. Combi-Blocks. [URL: https://www.combi-blocks.com/sds/AM-2094.pdf]

- 4-(2-Bromophenyl)morpholine | 87698-82-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/sy3h3d678748]

- 87698-82-6 | MFCD03086182 | 4-(2-Bromophenyl)morpholine. A2B Chem. [URL: https://www.a2bchem.com/product/ac07933]

- How to Prepare N-(4-BROMOPHENYL)MORPHOLINE? - FAQ. Guidechem. [URL: https://www.guidechem.com/faq/how-to-prepare-n-4-bromophenyl-morpholine-11532.html]

- Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)morpholine from Morpholine. Benchchem. [URL: https://www.benchchem.

- 4-(4-Bromophenyl)morpholine. Chem-Impex. [URL: https://www.chemimpex.com/products/4-4-bromophenyl-morpholine]

- 4-(2-Bromophenyl);morpholine | 87698-82-6 | MFCD03086182 | AG004GLH. Angene. [URL: https://www.angene.com/product/AG004GLH]

- 4H32-9-0A | MDL MFCD03086182 | 4-(2-Bromophenyl)morpholine. SynQuest Laboratories. [URL: https://www.synquestlabs.com/product/4h32-9-0a]

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. a2bchem.com [a2bchem.com]

- 3. Angene - 4-(2-Bromophenyl);morpholine | 87698-82-6 | MFCD03086182 | AG004GLH [japan.angenechemical.com]

- 4. CAS 87698-82-6 | 4H32-9-0A | MDL MFCD03086182 | 4-(2-Bromophenyl)morpholine | SynQuest Laboratories [synquestlabs.com]

- 5. chemimpex.com [chemimpex.com]

The Emerging Potential of 4-(2-Bromophenyl)morpholine in Medicinal Chemistry: A Technical Guide

Introduction: The Privileged Scaffold of N-Arylmorpholines

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold." Its frequent appearance in approved drugs and clinical candidates is a testament to its favorable physicochemical and metabolic properties.[1][2] The incorporation of a morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for structural modifications.[3] When appended to an aromatic system, forming an N-arylmorpholine, this heterocycle can significantly influence a molecule's interaction with biological targets, modulating potency and selectivity.[2] This guide delves into the prospective applications of a specific, yet underexplored, member of this class: 4-(2-Bromophenyl)morpholine . While direct biological data for this compound is limited, a comprehensive analysis of its constituent parts—the N-phenylmorpholine core and the ortho-bromine substituent—allows for a robust extrapolation of its potential in drug discovery.

Physicochemical Properties and Synthetic Tractability

The structure of 4-(2-Bromophenyl)morpholine offers a unique combination of features that are highly attractive for medicinal chemistry applications.

| Property | Predicted Value/Observation | Significance in Drug Design |

| Molecular Formula | C₁₀H₁₂BrNO | Provides a good starting point for lead-like molecules. |

| Molecular Weight | 242.11 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| Lipophilicity (XLogP3) | 2.4 | Indicates a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 1 (Oxygen) | Can participate in key interactions with biological targets. |

| Synthetic Accessibility | High | Readily synthesized from commercially available starting materials.[4] |

| Chemical Handle | Ortho-bromine | A versatile point for diversification via cross-coupling reactions.[5][6] |

The ortho-position of the bromine atom on the phenyl ring is of particular interest. This substitution pattern can induce a conformational bias in the molecule, potentially leading to higher selectivity for a specific biological target compared to its meta- or para-isomers.[7]

Synthesis and Derivatization

A key advantage of 4-(2-Bromophenyl)morpholine is its straightforward synthesis and the potential for further chemical modification.

Core Synthesis: Nucleophilic Aromatic Substitution

A common and efficient method for the synthesis of N-arylmorpholines is the nucleophilic aromatic substitution (SNAr) reaction or a Buchwald-Hartwig amination. A plausible synthetic route is outlined below.

Caption: Synthetic workflow for 4-(2-Bromophenyl)morpholine.

Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom serves as an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[8][9] This allows for the systematic exploration of the chemical space around the 2-position of the phenyl ring, a crucial step in establishing a structure-activity relationship (SAR).

Caption: Diversification of the core scaffold using Suzuki coupling.

Potential Therapeutic Applications: An Extrapolative Analysis

Based on the known biological activities of structurally related compounds, 4-(2-Bromophenyl)morpholine is a promising scaffold for development in several therapeutic areas.

Central Nervous System (CNS) Disorders

Substituted phenylmorpholines have a well-documented history as CNS-active agents.[10] The parent compound, phenmetrazine (3-methyl-2-phenylmorpholine), is a psychostimulant that acts as a monoamine releasing agent.[11]

-

Potential as a Norepinephrine-Dopamine Releasing Agent (NDRA): The 2-phenylmorpholine scaffold itself is a potent NDRA.[12] The addition of a bromine atom could modulate this activity. Studies on brominated analogues of methylphenidate have shown that bromine substitution can enhance binding affinity for dopamine and norepinephrine transporters.[13]

-

Modulation of Serotonergic Activity: While many phenylmorpholines have low affinity for the serotonin transporter, specific substitution patterns can alter this. The ortho-bromo group could influence the orientation of the phenyl ring, potentially leading to interactions with serotonin receptors or transporters.

-

Neurodegenerative Diseases: The morpholine moiety is found in compounds targeting enzymes and receptors implicated in neurodegenerative diseases.[14] The ability to fine-tune the electronics and sterics of the phenyl ring via the bromine handle makes this scaffold attractive for developing modulators of targets such as beta-secretase 1 (BACE1).

Oncology